molecular formula C23H28FN3O B2655359 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922558-40-5

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2655359
CAS No.: 922558-40-5
M. Wt: 381.495
InChI Key: WANJVHDOKOQNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the indoline derivative: This step involves the synthesis of the 1-methylindoline moiety, which can be achieved through the reduction of indole derivatives.

    Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Formation of the benzamide structure: The final step involves the coupling of the indoline-piperidine intermediate with a fluoro-substituted benzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can occur at the benzamide group, potentially leading to the formation of amines.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Lacks the fluoro group, which may affect its biological activity.

    2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may enhance its binding affinity to certain biological targets, increase its metabolic stability, or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-26-14-11-18-15-17(9-10-21(18)26)22(27-12-5-2-6-13-27)16-25-23(28)19-7-3-4-8-20(19)24/h3-4,7-10,15,22H,2,5-6,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANJVHDOKOQNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.